14-epi-Dextromethorphan synthesis and structural characterization
14-epi-Dextromethorphan synthesis and structural characterization
An In-Depth Technical Guide to the Synthesis and Structural Characterization of 14-epi-Dextromethorphan
This guide provides a comprehensive technical overview for the synthesis and detailed structural elucidation of 14-epi-Dextromethorphan, a stereoisomer of the widely used antitussive agent, Dextromethorphan. Tailored for researchers in medicinal chemistry, drug development, and analytical sciences, this document delves into the causal logic behind synthetic strategies, stereochemical control, and the application of advanced analytical techniques for unambiguous characterization.
Introduction: The Morphinan Scaffold and Stereochemical Nuances
Dextromethorphan, a synthetic morphinan derivative, is the dextrorotatory isomer of the methyl ether of levorphanol.[1] While it lacks the analgesic and addictive properties of its opioid relatives, it acts as a potent antitussive by elevating the cough threshold in the brain.[2] Its complex pharmacology, which includes antagonism of the NMDA receptor and agonism of the sigma-1 receptor, has made its derivatives subjects of significant research interest.[1][3][4]
The rigid tetracyclic structure of morphinans presents multiple stereocenters. The specific configuration at each center is critical to its biological activity. This guide focuses on the C-14 epimer, 14-epi-Dextromethorphan. Altering the stereochemistry at the C-14 position, where the alicyclic rings are fused, can significantly impact the molecule's three-dimensional shape, potentially modulating its receptor binding affinity and pharmacokinetic profile. Understanding the synthesis and characterization of this specific epimer is crucial for exploring its therapeutic potential and for building a comprehensive structure-activity relationship (SAR) profile for the morphinan class.
Part 1: Stereoselective Synthesis of 14-epi-Dextromethorphan
The synthesis of morphinans is a well-established field, yet achieving stereocontrol at the C-14 position requires a carefully planned strategy. The following proposed pathway is based on established methodologies in morphinan synthesis, adapted to favor the formation of the 14-epi stereochemistry.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the complex tetracyclic structure of 14-epi-Dextromethorphan into more accessible precursors. The key disconnection is the C9-C14 bond, a strategy central to the renowned Grewe cyclization, which forms the morphinan core.
Caption: Proposed workflow for the synthesis of 14-epi-Dextromethorphan.
Detailed Experimental Protocols
Step 1-3: Synthesis of the N-methyl-octahydroisoquinoline Intermediate The initial steps focus on creating the bicyclic precursor. A common route involves the synthesis of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, which is a key intermediate. [5][6]
-
Amide Formation: p-Methoxyphenethylamine is coupled with a suitable cyclohexenyl acetic acid derivative using a standard peptide coupling agent (e.g., DCC, EDC) to form the corresponding amide.
-
Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to induce cyclization, forming a dihydroisoquinoline intermediate.
-
Reduction and N-Methylation: The resulting imine is reduced (e.g., with NaBH₄) to the octahydroisoquinoline. Subsequent N-methylation is achieved using formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or an alkylating agent like methyl iodide. [7] Causality Behind Choices: The Bischler-Napieralski reaction is a robust method for forming the isoquinoline core. The Eschweiler-Clarke reaction is chosen for N-methylation as it is a high-yield, one-pot procedure that avoids the potential for over-alkylation to a quaternary ammonium salt.
Step 4: Diastereoselective Grewe Cyclization This is the pivotal step where the C-14 stereochemistry is established. The N-methyl-octahydroisoquinoline precursor undergoes acid-catalyzed cyclization.
-
Protocol: The precursor is dissolved in a strong protic acid. While phosphoric acid or sulfuric acid traditionally yields the natural C-14 configuration, the use of a Lewis acid catalyst or specific Brønsted acids under carefully controlled kinetic conditions could potentially favor the formation of the thermodynamically less stable epi isomer.
-
Reaction Conditions: The reaction is typically run at elevated temperatures (e.g., 100-140 °C). Monitoring the reaction by TLC or LC-MS is critical to quench it before significant epimerization or degradation occurs.
-
Work-up: The reaction is carefully neutralized with a base (e.g., NH₄OH) and the product is extracted into an organic solvent.
Expertise & Causality: The stereochemical outcome of the Grewe cyclization is highly dependent on the reaction conditions. The natural isomer is typically the thermodynamic product. To access the epi isomer, one might explore kinetically controlled conditions (lower temperature, specific acid catalyst) that favor the alternative cyclization pathway. The choice of a bulky Lewis acid, for instance, could sterically hinder the approach that leads to the natural isomer, thereby increasing the relative yield of the 14-epi product. This step requires significant optimization and careful characterization of the product mixture.
Step 5: O-Methylation The final step involves the methylation of the phenolic hydroxyl group formed during the acidic cyclization.
-
Protocol: The 14-epi-3-Hydroxy-N-methylmorphinan is dissolved in a suitable polar aprotic solvent (e.g., DMF, Acetone).
-
Reagents: A base (e.g., K₂CO₃, NaH) is added to deprotonate the phenol, followed by the addition of a methylating agent such as dimethyl sulfate or methyl iodide.
-
Purification: After an aqueous work-up, the final product, 14-epi-Dextromethorphan, is purified by column chromatography or crystallization to yield the final product with high purity.
Part 2: Comprehensive Structural Characterization
Unambiguous confirmation of the structure and, most importantly, the stereochemistry at C-14 is paramount. A combination of modern spectroscopic techniques provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure and relative stereochemistry of diastereomers. [7] ¹H and ¹³C NMR: While the spectra of Dextromethorphan and its 14-epi isomer will share many similarities, key differences are expected for nuclei in proximity to the C-14 center. The differing spatial arrangement will alter the local electronic environment and through-space magnetic effects. [8]
| Nucleus | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Rationale for Expected Difference from Dextromethorphan |
|---|---|---|---|
| H-14 | Shifted | Shifted | Direct change in stereochemistry. |
| H-9 | Significantly Shifted | C-9 Shifted | Altered dihedral angle and proximity to the C-14 proton. |
| H-13 | Shifted | C-13 Shifted | Change in the conformation of the fused ring system. |
| N-CH₃ | Minor Shift | N-CH₃ Minor Shift | Potential for minor conformational changes affecting the methyl group. |
| O-CH₃ | Negligible Shift | O-CH₃ Negligible Shift | Distal to the site of epimerization. |
2D NMR - COSY & HSQC/HMBC:
-
COSY (Correlation Spectroscopy): Used to establish proton-proton coupling networks, allowing for the assignment of adjacent protons throughout the spin systems of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, enabling definitive carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away, crucial for connecting different fragments of the molecule and confirming the overall carbon skeleton.
NOESY/ROESY for Stereochemical Confirmation: This is the definitive NMR experiment for confirming the C-14 epimerization. It detects through-space correlations (Nuclear Overhauser Effect - NOE) between protons that are close in space, irrespective of their bonding.
-
Expected NOE for Dextromethorphan (natural): A strong NOE is expected between the axial proton at C-14 and the proton at C-9, as they are on the same face of the molecule.
-
Expected NOE for 14-epi-Dextromethorphan: In the epi configuration, the proton at C-14 is now on the opposite face of the ring system relative to H-9. Therefore, the NOE correlation between H-14 and H-9 should be absent or significantly weaker. Instead, new NOE correlations, for instance between H-14 and other protons on its face, would be observed, providing conclusive evidence of the epi stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns, which provides further structural evidence. [9][10]
-
Electrospray Ionization (ESI-MS): This soft ionization technique will show a prominent protonated molecular ion [M+H]⁺ at m/z 272.4, confirming the molecular formula C₁₈H₂₅NO.
-
Electron Ionization (EI-MS): This higher-energy technique induces fragmentation. The fragmentation pattern is expected to be similar to that of Dextromethorphan, with the primary cleavage occurring at the benzylic position and loss of the nitrogen-containing bridge. [9][10]
Caption: Predicted major fragmentation pathway for 14-epi-Dextromethorphan in EI-MS.
X-ray Crystallography
For absolute and unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. [11]
-
Protocol: A high-purity sample of 14-epi-Dextromethorphan (or a suitable salt, e.g., hydrobromide) is crystallized from an appropriate solvent system.
-
Data Acquisition: A suitable single crystal is mounted and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed. [12]3. Validation: The analysis yields the precise three-dimensional coordinates of every atom in the crystal lattice, providing definitive proof of the connectivity and the absolute stereochemistry at C-14 and all other chiral centers.
Conclusion and Future Outlook
This guide outlines a robust and logical framework for the synthesis and definitive structural characterization of 14-epi-Dextromethorphan. The proposed synthetic route, centered on a diastereoselective Grewe cyclization, provides a plausible pathway for accessing this novel stereoisomer. The multi-technique analytical approach, combining advanced NMR spectroscopy, mass spectrometry, and X-ray crystallography, establishes a self-validating system to ensure the unequivocal identification of the target compound.
The successful synthesis and characterization of 14-epi-Dextromethorphan will enable detailed pharmacological evaluation. Investigating its binding affinities at NMDA, sigma-1, and other relevant receptors, and assessing its in vivo efficacy and pharmacokinetic profile, will provide invaluable insights into the structure-activity relationships of the morphinan scaffold. This research could pave the way for the development of novel therapeutics with improved efficacy or side-effect profiles for a range of neurological and psychiatric disorders.
References
-
Bölcskei, H., Mák, M., Dravecz, F., & Domány, G. (2008). Synthesis of deuterated dextromethorphan derivatives. ARKIVOC, 2008(iii), 182-193. [Link]
-
PrepChem. (n.d.). Synthesis of dextromethorphan. Retrieved from [Link]
-
Bölcskei, H., et al. (2008). Synthesis of deuterated dextromethorphan derivatives. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dextromethorphan. PubChem Compound Database. Retrieved from [Link]
-
Taylor, J., & St. Marie, E. (2023). Dextromethorphan. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Zayed, M. A., et al. (2011). Structural investigation of dextromethorphan using mass spectrometry and thermal analyses combined with MO calculations. ResearchGate. Retrieved from [Link]
-
Zayed, M. A., et al. (2011). STRUCTURAL INVESTIGATION OF DEXTROMETHORPHAN USING MASS SPECTROMETRY AND THERMAL ANALYSES COMBINED WITH MO CALCULATIONS. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Xu, J., et al. (2020). Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight. The Journal of Organic Chemistry, 85(9), 5833–5843. [Link]
- Google Patents. (n.d.). CN102977021A - Preparation method of dextromethorphan hydrobromide.
- Google Patents. (n.d.). CN102898372A - Preparation method of dextromethorphan.
-
Wikipedia. (n.d.). Dextromethorphan. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of dextromethorphan and 3-hydroxymorphinan. Retrieved from [Link]
-
European Patent Office. (n.d.). METHODS FOR THE SYNTHESIS OF DEUTERATED DEXTROMETHORPHAN - EP 3825307 A1. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray diffraction patterns of DXM HBr. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of dextrorphan base reference compound in DMSO-d₆. Retrieved from [Link]
-
Rinner, U., & Hudlicky, T. (2011). Synthesis of Morphine Alkaloids and Derivatives. ResearchGate. Retrieved from [Link]
-
Overman, L. E., et al. (1993). Asymmetric Synthesis of (-)-Morphine. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Dextromethorphan (FDB022738). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification, crystallization and preliminary X-ray crystallographic analysis of diaminopimelate epimerase from Acinetobacter baumannii. Retrieved from [Link]
-
Santos, L. S., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(7), 1665. [Link]
-
Chen, Y. (2001). RECENT ADVANCES IN ¹H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Nguyen, L., et al. (2016). Pharmacology of Dextromethorphan: Relevance to Dextromethorphan/Quinidine (Nuedexta®) Clinical Use. Pharmacology & Therapeutics, 159, 190-204. [Link]
-
Real Life Pharmacology. (2024, January 16). Dextromethorphan Pharmacology Podcast. YouTube. Retrieved from [Link]
-
University of Manchester. (n.d.). Publications | Manchester NMR Methodology Group. Retrieved from [Link]
Sources
- 1. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102898372A - Preparation method of dextromethorphan - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. researchgate.net [researchgate.net]
- 12. Purification, crystallization and preliminary X-ray crystallographic analysis of diaminopimelate epimerase from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
